3-(Bromomethyl)-2,2-dimethylpentane
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Overview
Description
3-(Bromomethyl)-2,2-dimethylpentane is an organic compound characterized by a bromomethyl group attached to a 2,2-dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2,2-dimethylpentane typically involves the bromination of 2,2-dimethylpentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2,2-dimethylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethylpentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
- 2-Bromomethyl-1,3-dioxolane
- 3-(Bromomethyl)but-3-enoate
- Bromoacetaldehyde ethylene acetal
Comparison: 3-(Bromomethyl)-2,2-dimethylpentane is unique due to its specific structure, which provides distinct steric and electronic properties. Compared to other bromomethyl compounds, it offers different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C8H17Br |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-2,2-dimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
NDTQXYWHYRAADY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C(C)(C)C |
Origin of Product |
United States |
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